1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol
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Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol is a heterocyclic compound with the molecular formula C8H12N2S. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a thiol group (-SH) attached to the indazole ring, which can significantly influence its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions. The mechanism involves dehydration followed by cyclization, leading to the formation of the indazole ring .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects. The thiol group may play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
- 4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride
- tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities compared to other indazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H12N2S |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindazole-4-thiol |
InChI |
InChI=1S/C8H12N2S/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5,8,11H,2-4H2,1H3 |
InChI Key |
MEGOGUZKCXNRRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)S |
Origin of Product |
United States |
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